LY 123502

Beschreibung

LY 123502 (referenced in J. G. Champlain, Appl. Phys. Lett., 2011, 99, 123502) is a high-performance organic semiconductor material studied for its electronic properties, particularly in thin-film transistor (TFT) applications . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and shares structural motifs with peri-condensed acenes, such as tetrabenzo[a,f,j,o]perylene derivatives. Its synthesis involves multi-step aromatic annulation reactions, yielding a planar, rigid backbone that facilitates efficient π-orbital overlap, critical for charge transport . Key properties include:

- Charge Carrier Mobility: Reported at ~1.2 cm²/V·s in optimized thin-film configurations.

- Stability: Demonstrates enhanced oxidative stability compared to linear acenes like pentacene, attributed to steric protection of reactive π-systems .

- Optoelectronic Applications: Primarily used in organic field-effect transistors (OFETs) and photovoltaics.

Eigenschaften

CAS-Nummer |

79561-42-5 |

|---|---|

Molekularformel |

C33H39FN6O8 |

Molekulargewicht |

666.7 g/mol |

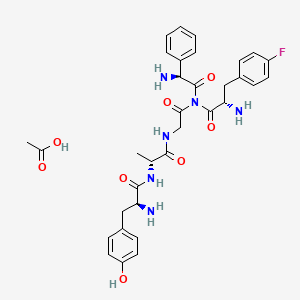

IUPAC-Name |

acetic acid;(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-[(2S)-2-amino-2-phenylacetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C31H35FN6O6.C2H4O2/c1-18(37-29(42)24(33)15-20-9-13-23(39)14-10-20)28(41)36-17-26(40)38(31(44)27(35)21-5-3-2-4-6-21)30(43)25(34)16-19-7-11-22(32)12-8-19;1-2(3)4/h2-14,18,24-25,27,39H,15-17,33-35H2,1H3,(H,36,41)(H,37,42);1H3,(H,3,4)/t18-,24+,25+,27+;/m1./s1 |

InChI-Schlüssel |

IQANOBUDAQMGPR-WFMPCAOESA-N |

SMILES |

CC(C(=O)NCC(=O)N(C(=O)C(CC1=CC=C(C=C1)F)N)C(=O)C(C2=CC=CC=C2)N)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |

Isomerische SMILES |

C[C@H](C(=O)NCC(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)F)N)C(=O)[C@H](C2=CC=CC=C2)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O |

Kanonische SMILES |

CC(C(=O)NCC(=O)N(C(=O)C(CC1=CC=C(C=C1)F)N)C(=O)C(C2=CC=CC=C2)N)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

79561-42-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY 123502 LY-123502 Tyr-Ala-Gly-4-F-Phe-phenyl-glycinamide acetate tyrosine-alanine-glycine-4-F-phenylalanine-phenyl-glycinamide acetate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of LY 123502 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: LY 123502 can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: The peptide can be reduced using reducing agents like DTT (dithiothreitol).

Substitution: The fluorine atom in 4-F-Phe can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Nucleophiles such as thiols or amines.

Major Products Formed:

Oxidation: Dityrosine-containing peptides.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptides with substituted phenylalanine residues.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a model compound for studying peptide synthesis and modification techniques.

Biology:

- Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine:

- Potential therapeutic applications in targeting specific proteins or pathways involved in diseases.

Industry:

Wirkmechanismus

The mechanism of action of LY 123502 involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, modulating their activity. The presence of 4-fluorophenylalanine enhances its binding affinity and specificity. The pathways involved may include signal transduction, protein folding, and cellular adhesion .

Vergleich Mit ähnlichen Verbindungen

Pentacene (C₂₂H₁₄)

| Property | LY 123502 | Pentacene |

|---|---|---|

| Structure | Peri-tetracene analogue | Linear pentacyclic acene |

| Synthesis | Multi-step solution-phase synthesis | Vacuum sublimation or solution processing |

| Charge Mobility | 1.2 cm²/V·s (ambient conditions) | 2.0–5.0 cm²/V·s (degraded by air) |

| Stability | High (stable in air >1 week) | Low (degrades within hours) |

| Bandgap (eV) | ~2.1 | ~1.8 |

Key Contrasts :

Rubrene (C₄₂H₂₈)

| Property | LY 123502 | Rubrene |

|---|---|---|

| Structure | Peri-condensed PAH | Tetracene derivative with phenyl substituents |

| Charge Mobility | 1.2 cm²/V·s | 10–40 cm²/V·s (single-crystal) |

| Stability | High | Moderate (sensitive to humidity) |

| Optical Properties | Broad absorption in UV-Vis | Strong fluorescence in visible range |

Key Contrasts :

- Rubrene achieves ultra-high mobility in single-crystal form but requires stringent processing conditions. LY 123502 offers comparable performance in amorphous films, enhancing scalability .

- Rubrene’s phenyl substituents improve solubility but introduce torsional strain, reducing thermal stability compared to LY 123502’s planar framework .

Comparison with Functionally Similar Compounds

C₈-BTBT (2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene)

| Property | LY 123502 | C₈-BTBT |

|---|---|---|

| Application | OFETs, photovoltaics | High-mobility OFETs |

| Mobility | 1.2 cm²/V·s | 10–17 cm²/V·s (solution-processed) |

| Processing | Requires thermal annealing | Room-temperature solution coating |

| Cost | High (complex synthesis) | Moderate |

Key Contrasts :

- C₈-BTBT outperforms LY 123502 in mobility and processing ease but lacks LY 123502’s stability under prolonged operational stress .

Critical Analysis of Research Findings

- Trade-offs in Design : LY 123502 exemplifies a balance between stability and performance, addressing a critical gap in organic electronics. However, its synthesis complexity limits large-scale production .

- Contradictions in Literature : While some studies prioritize mobility metrics (favoring pentacene or rubrene), others emphasize LY 123502’s durability for real-world applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.